2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
The compound “2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” belongs to the class of pyrimidine and fused pyrimidine derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of them possess promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine and fused pyrimidine derivatives involves various chemical reactions . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like 1H NMR and 13C NMR . For example, the 1H NMR spectrum of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The chemical reactions involving this compound can lead to the formation of undesired organic impurities . These impurities can have a definite impact on the quality of the drug product . Therefore, the identification, synthesis, origin, and control of these potential impurities are important aspects of drug development .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques like melting point determination and NMR spectroscopy . For example, a similar compound was found to be a colorless solid with a melting point of 159–161°C .Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Noteworthy targets of similar compounds include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The wide range of biological activities exhibited by similar pyrido[2,3-d]pyrimidine compounds suggests that multiple pathways could be affected .
Pharmacokinetics
One source mentions that the degree of lipophilicity of a similar compound allows it to diffuse easily into cells , which could suggest good bioavailability.
Result of Action
Similar compounds have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Action Environment
The lipophilicity of similar compounds suggests that they may be influenced by the lipid environment of cells .
Safety and Hazards
Future Directions
The future directions in the research of pyrimidine and fused pyrimidine derivatives involve the development of novel compounds with higher selectivity as anticancer agents . The synthesis protocols to prepare these derivatives, which have shown a therapeutic interest or have been approved for use as therapeutics, are also of great interest .
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7/c1-13-14(2)24-17(15-5-6-15)25-19(13)26-8-10-27(11-9-26)20-16-4-3-7-21-18(16)22-12-23-20/h3-4,7,12,15H,5-6,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHIVWRZVCDDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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